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molecular formula C4H6ClF3O B8510917 2-Chloro-4,4,4-trifluorobutan-1-ol

2-Chloro-4,4,4-trifluorobutan-1-ol

Cat. No. B8510917
M. Wt: 162.54 g/mol
InChI Key: BSSOFXRLGWZJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07230147B2

Procedure details

2-Chloro-4,4,4-trifluorobutyl propionate (1) (9.58 g, 95.8 mmol), methanol (92 ml, 2.3 mol) and concentrated sulfuric acid (0.53 g, 10 mmol) are loaded into a 250-ml three-necked flask equipped with a condenser, a thermometer, a septum and a magnetic stirrer. The reaction medium is heated to reflux (between 60 and 65° C.). The mixture is left stirring for 2.5 hours. Distillation is performed at atmospheric pressure to remove the methanol and the methyl acetate. The residue is distilled at reduced pressure (38 mmHg).
Name
2-Chloro-4,4,4-trifluorobutyl propionate
Quantity
9.58 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][CH2:6][CH:7]([Cl:13])[CH2:8][C:9]([F:12])([F:11])[F:10])(=O)CC.CO.S(=O)(=O)(O)O>>[Cl:13][CH:7]([CH2:8][C:9]([F:12])([F:11])[F:10])[CH2:6][OH:5]

Inputs

Step One
Name
2-Chloro-4,4,4-trifluorobutyl propionate
Quantity
9.58 g
Type
reactant
Smiles
C(CC)(=O)OCC(CC(F)(F)F)Cl
Name
Quantity
92 mL
Type
reactant
Smiles
CO
Name
Quantity
0.53 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirring for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (between 60 and 65° C.)
WAIT
Type
WAIT
Details
The mixture is left
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
to remove the methanol
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at reduced pressure (38 mmHg)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
ClC(CO)CC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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